Cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is a specialized organic compound characterized by its unique structure, which incorporates a cyclobutane ring, a tert-butoxycarbonyl group, and a carboxylic acid moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties and functional groups.
Cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid falls under the category of amino acids and derivatives. It is classified as an α-amino acid due to the presence of both an amino group and a carboxylic acid group in its structure, which are characteristic features of amino acids.
The synthesis of cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid typically begins with cyclobutane-1-carboxylic acid as the starting material. The process involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection.
Cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid has the molecular formula C10H17NO4, with a molecular weight of 215.25 g/mol. The structural representation includes:
The compound's stereochemistry is defined as rel-(1R,2S), indicating specific spatial arrangements of atoms in the molecule .
The compound can be represented using SMILES notation: O=C([C@H]1[C@@H](NC(OC(C)(C)C)=O)CC1)O. This notation provides insight into its connectivity and functional groups .
Cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid can undergo several chemical transformations:
The mechanism of action for cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid involves interactions facilitated by its functional groups:
This compound may interact with enzymes and receptors within metabolic pathways, influencing various biological processes .
Cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid is typically characterized by:
The compound exhibits properties typical of amino acids, including:
Relevant data includes its boiling point, which remains unspecified in available literature but can be inferred based on similar compounds .
Cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid serves multiple scientific purposes:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1